molecular formula C7H13N3 B13069283 5-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

5-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13069283
M. Wt: 139.20 g/mol
InChI Key: BWVJQESAKYCSJA-UHFFFAOYSA-N
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Description

5-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both imidazole and pyrimidine rings. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with α,β-unsaturated carbonyl compounds under acidic or basic conditions. Another approach includes the cyclization of N-substituted amidines with α,β-unsaturated nitriles. These reactions typically require catalysts such as Lewis acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis, starting from readily available precursors. The process may include steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyrimidine derivatives .

Scientific Research Applications

5-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 5-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific ring structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

5-methyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C7H13N3/c1-6-2-3-8-7-9-4-5-10(6)7/h6H,2-5H2,1H3,(H,8,9)

InChI Key

BWVJQESAKYCSJA-UHFFFAOYSA-N

Canonical SMILES

CC1CCN=C2N1CCN2

Origin of Product

United States

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